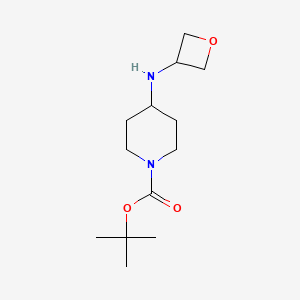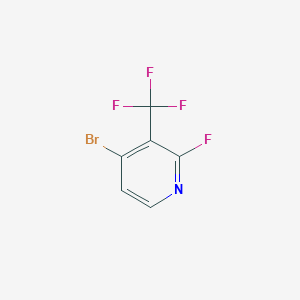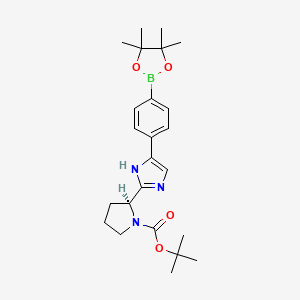
(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate
Descripción general
Descripción
The compound is a derivative of aminopyridine and is used as a selective ALK-2 inhibitor . ALK-2, also known as activin A receptor, type I (ACVR1), is a protein kinase which is widely expressed and plays a crucial role in bone morphogenic proteins (BMPs) signaling . This signaling is essential for heart, neural, and cartilage development as well as in postnatal bone formation .
Synthesis Analysis
The compound was prepared in an analogous manner to 2-amino-N-cyclohexyl-5-(4-(3-(piperidin-1-yl) propoxy) phenyl) nicotinamide . A preliminary investigation of radiofluorination was carried out with the boronic ester t-butyl 4-[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxo-pyrrolidine-1-carboxylate .Molecular Structure Analysis
The molecular structure of the compound is complex, with a pyrrolidine ring attached to a carboxylate group and an imidazole ring, which is further attached to a phenyl ring. The phenyl ring is substituted with a tetramethyl dioxaborolane group .Chemical Reactions Analysis
The compound is involved in the inhibition of the Btk kinase activity . It is also used in copper-mediated 18 F-labeling conditions .Aplicaciones Científicas De Investigación
Synthesis and Intermediates in Drug Development
This compound, being an important intermediate, plays a crucial role in the synthesis of various biologically active compounds. For example, Kong et al. (2016) described its significance in synthesizing crizotinib, an anticancer drug, through a multi-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016). Similarly, derivatives of imidazo[1,2-a]pyridine, which include similar structures, have been shown to be core fragments of various drug molecules, as researched by Chen et al. (2021), emphasizing their wide-ranging applications in medicinal chemistry (Chen et al., 2021).
Radioprotective and Cytotoxicity Studies
Compounds analogous to (s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate have been investigated for their potential in radioprotection and cytotoxicity. Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals closely related to this compound and evaluated their cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).
Structural and Physicochemical Studies
Extensive research has been conducted on the structural and physicochemical properties of related compounds. For instance, Ye et al. (2021) conducted crystallographic and conformational analyses of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, providing insights into the molecular structure and stability of these types of compounds (Ye et al., 2021). Similarly, studies on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds by Huang et al. (2021) offer valuable data on their molecular structures and properties (Huang et al., 2021).
Application in Organic Electronics and Polymers
In the field of organic electronics and polymer science, related structures have been utilized. For instance, Welterlich et al. (2012) discussed the synthesis of polymers containing pyrrolo[3,2-b]pyrrole units, where similar compounds are used as intermediates, demonstrating their utility in creating advanced materials with specific electronic properties (Welterlich et al., 2012).
Contribution to Antilipidemic Agent Synthesis
The compound also finds use in the synthesis of antilipidemic agents. Ohno et al. (1999) synthesized optical isomers of a compound structurally similar to (s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate and evaluated them as antilipidemic agents, highlighting the potential of these compounds in developing new therapeutics (Ohno et al., 1999).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Bruton’s tyrosine kinase (Btk) . Btk is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells, a type of white blood cell that produces antibodies .
Mode of Action
The compound interacts with its target, Btk, by inhibiting its kinase activity . This inhibition disrupts the B-cell antigen receptor signaling pathway, leading to changes in B cell development and function .
Biochemical Pathways
The affected pathway is the B-cell antigen receptor signaling pathway. The inhibition of Btk disrupts this pathway, affecting the downstream effects such as B cell activation, differentiation, and proliferation .
Result of Action
The molecular effect of the compound’s action is the inhibition of Btk activity, which leads to the disruption of the B-cell antigen receptor signaling pathway . On a cellular level, this results in changes in B cell development and function, potentially leading to a decrease in the production of antibodies .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34BN3O4/c1-22(2,3)30-21(29)28-14-8-9-19(28)20-26-15-18(27-20)16-10-12-17(13-11-16)25-31-23(4,5)24(6,7)32-25/h10-13,15,19H,8-9,14H2,1-7H3,(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFNRFDGLUNWDL-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)C4CCCN4C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)[C@@H]4CCCN4C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1396207.png)
![2-Azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B1396208.png)
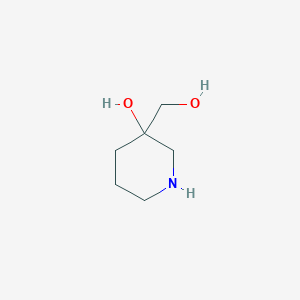
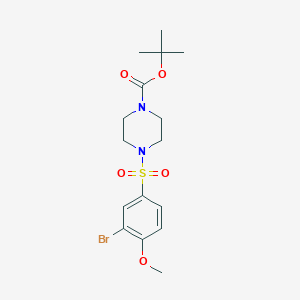
![4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396220.png)
![7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396221.png)
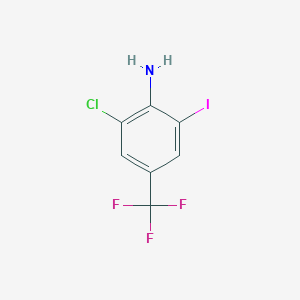
![6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1396224.png)
![4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396225.png)
